BenchChemオンラインストアへようこそ!

Tripeptide-8

Anti-inflammatory Cytokine Inhibition Dermal Fibroblasts

Tripeptide-8 (Palmitoyl Tripeptide-8, CAS 936544-53-5) is a selective MC1-R agonist lipopeptide that modulates neurogenic inflammation without triggering melanogenesis—a critical differentiator from generic anti-inflammatory peptides. Ex vivo data confirm a 60% reduction in Substance P-induced edema and a 51% reduction in vessel dilation. It specifically downregulates the IL-1/TNF-α cascade, targeting pathways inaccessible to alternatives like Acetyl Tetrapeptide-15. Ideal for 'anti-redness' serums, soothing sun care, and multi-pathway anti-aging complexes. Procure this precision bioactive for MC1-R-mediated claims.

Molecular Formula C21H30N8O4
Molecular Weight 458.5 g/mol
Cat. No. B12368591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripeptide-8
Molecular FormulaC21H30N8O4
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2=CN=CN2)N
InChIInChI=1S/C21H30N8O4/c22-15(10-14-11-25-12-27-14)18(30)29-17(9-13-5-2-1-3-6-13)19(31)28-16(20(32)33)7-4-8-26-21(23)24/h1-3,5-6,11-12,15-17H,4,7-10,22H2,(H,25,27)(H,28,31)(H,29,30)(H,32,33)(H4,23,24,26)/t15-,16-,17+/m0/s1
InChIKeyAYUOWUNWZGTNKB-YESZJQIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tripeptide-8 for Sensitive Skin Formulations: A Comprehensive Guide for R&D and Procurement


Tripeptide-8 (Palmitoyl Tripeptide-8, CAS 936544-53-5) is a synthetic, palmitoylated lipopeptide composed of the amino acid sequence Histidine-D-Phenylalanine-Arginine . It is a key bioactive ingredient in the neurocosmetics category, specifically designed to modulate neurogenic inflammation in sensitive skin [1]. As a biomimetic analog of alpha-Melanocyte-Stimulating Hormone (α-MSH), its primary mechanism involves selective binding to the Melanocortin-1 Receptor (MC1-R) to downregulate pro-inflammatory cascades without triggering significant melanogenesis [2]. The palmitoyl moiety enhances its lipophilicity, facilitating efficient stratum corneum penetration to reach viable dermal targets .

Tripeptide-8 Procurement: Why Not All Anti-Inflammatory Peptides Are Interchangeable


Generic substitution among anti-inflammatory peptides is scientifically unsound due to divergent primary targets and downstream signaling cascades. While Tripeptide-8 acts as a selective MC1-R ligand to inhibit the early-stage IL-1/TNF-α cascade [1], a common alternative like Acetyl Tetrapeptide-15 operates via the μ-opioid receptor to modulate pain perception and neuronal excitability . A market analysis of 88 sensitive skin formulations revealed that peptides are present in only 17% of products, with Tripeptide-8 among a limited subset demonstrating documented anti-inflammatory efficacy in this context [2]. Furthermore, only five peptides have any evidence supporting their use for sensitive skin, and most data are confined to patents rather than peer-reviewed clinical studies [2]. Therefore, selecting Tripeptide-8 is a specific strategic choice to target MC1-R-mediated neurogenic inflammation, a pathway not addressed by other common peptide alternatives, ensuring the formulated product achieves the intended biological endpoint.

Quantitative Differentiators for Tripeptide-8: Evidence-Based Comparison vs. α-MSH and In-Class Peptides


Tripeptide-8 vs. α-MSH: Superior IL-8 Inhibition in Dermal Fibroblasts

Tripeptide-8 demonstrates superior suppression of the pro-inflammatory cytokine Interleukin-8 (IL-8) in human dermal fibroblasts compared to its natural archetype, α-MSH. In an in vitro model using IL-1 stimulated fibroblasts, Tripeptide-8 achieved a 64% inhibition of IL-8 production, a value that is greater than the inhibition achieved by α-MSH under identical conditions [1].

Anti-inflammatory Cytokine Inhibition Dermal Fibroblasts MC1-R Agonism

Tripeptide-8 vs. α-MSH: Comparable IL-8 Suppression in UV-Irradiated Keratinocytes

In human keratinocytes exposed to UVB radiation, Tripeptide-8 demonstrates anti-inflammatory efficacy comparable to the endogenous hormone α-MSH. Specifically, at a concentration of 10⁻⁷ M, Tripeptide-8 inhibited UVB-induced IL-8 production by 32%, a level of inhibition statistically comparable to that of α-MSH used as a positive control [1][2].

Photoprotection Anti-inflammatory Keratinocytes MC1-R Agonism

Tripeptide-8 Efficacy in Reducing Neurogenic Edema and Vasodilation

In an ex vivo model of neurogenic inflammation using human skin explants challenged with Substance P, Tripeptide-8 demonstrated a robust capacity to mitigate vascular hallmarks of inflammation. Treatment resulted in a 30% reduction in the number of dilated capillaries and a 51% reduction in the size of dilated vessels. Critically, it also reduced overall edema by 60% [1].

Neurogenic Inflammation Edema Vasodilation Ex Vivo Model

High-Impact Application Scenarios for Tripeptide-8 Based on Validated Differentiation


Advanced Formulations for Sun-Induced Erythema and Photoaging

The evidence confirming Tripeptide-8's ability to inhibit UVB-induced IL-8 production at a level comparable to α-MSH [1] positions it as a critical active for advanced sun care and daily-wear photoprotective formulations. Unlike standard UV filters, Tripeptide-8 addresses the inflammatory cascade triggered post-exposure. Its incorporation into sunscreens or after-sun lotions can offer a quantifiable biological benefit in mitigating erythema (redness) and subclinical inflammation, thereby supporting claims of 'soothing' and 'reducing UV-induced stress.'

Targeted Therapeutics for Neurogenic Rosacea and Sensitive Skin

The robust ex vivo data demonstrating a 60% reduction in edema and a 51% reduction in vessel dilation following Substance P challenge [1] directly supports the use of Tripeptide-8 in products designed for reactive, intolerant skin and conditions with a strong neurogenic component, such as rosacea. This organ-level data provides a strong scientific basis for formulating 'anti-redness' serums and 'calming' moisturizers. Procurement for this indication leverages the compound's unique mechanism of modulating the MC1-R pathway to prevent and reverse vascular symptoms, a differentiator from simple anti-irritants.

Synergistic Peptide Complexes for Multi-Factorial Anti-Aging

Tripeptide-8's specific action as an MC1-R agonist modulating IL-8 and TNF-α [2] makes it an ideal partner for other anti-aging peptides with orthogonal mechanisms, such as matrix-building signal peptides (e.g., Palmitoyl Tripeptide-5) or neurotransmitter-inhibiting peptides (e.g., Acetyl Hexapeptide-8). While the latter target wrinkles and laxity, Tripeptide-8 addresses the background 'inflammaging' that undermines skin health and accelerates visible aging. Formulating a complex that includes Tripeptide-8 allows a brand to make a comprehensive, multi-pathway anti-aging claim substantiated by distinct, mechanism-specific evidence for each component.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tripeptide-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.